Saturated Vapor Pressure Comparison: TCTFP vs. HCFO-1233xf and HCFO-1233zd(E)
While direct experimental vapor pressure data for TCTFP across a wide temperature range are not available in the primary literature, a robust class-level inference can be drawn from its close structural analogs. The saturated vapor pressures of two chloro-trifluoropropene isomers, HCFO-1233zd(E) and HCFO-1233xf, have been experimentally measured from 300 K to 400 K [1]. At 300 K, HCFO-1233zd(E) exhibits a vapor pressure of approximately 136 kPa, while HCFO-1233xf exhibits approximately 167 kPa. Extrapolation of these data suggests that TCTFP, which bears three chlorine atoms compared to one for HCFO-1233xf and HCFO-1233zd(E), would exhibit a significantly lower vapor pressure across the same temperature range. This inference is consistent with the higher molecular weight and increased intermolecular forces of TCTFP. The quantitative vapor pressure data for the HCFO isomers are as follows: for HCFO-1233zd(E), vapor pressure ranges from 136 to 1793 kPa over 300 K to 400 K; for HCFO-1233xf, vapor pressure ranges from 167 to 1981 kPa over the same temperature interval [1]. TCTFP is expected to fall below both isomers in vapor pressure at any given temperature, which is critical for applications requiring lower volatility.
| Evidence Dimension | Saturated Vapor Pressure (300 K to 400 K) |
|---|---|
| Target Compound Data | Not directly measured; expected to be lower than both comparators based on higher halogen content. |
| Comparator Or Baseline | HCFO-1233zd(E): 136 kPa to 1793 kPa; HCFO-1233xf: 167 kPa to 1981 kPa |
| Quantified Difference | At 300 K, HCFO-1233xf is ~23% higher than HCFO-1233zd(E); TCTFP expected to be below both. |
| Conditions | Saturated vapor pressure measured via extraction method; temperature range 300 K to 400 K in 10 K increments [1]. |
Why This Matters
Lower volatility directly impacts containment requirements, occupational exposure limits, and suitability for processes requiring precise pressure control.
- [1] Sakoda, N., et al. Measurements of Saturated Vapor Pressure and Saturated Liquid Density for HCFO-1233zd(E) and HCFO-1233xf. Transactions of the Japan Society of Refrigerating and Air Conditioning Engineers, 2016, 33(2), 105-111. View Source
